molecular formula C11H8N4 B2628271 2-(1H-pyrazol-1-yl)quinoxaline CAS No. 1332624-63-1

2-(1H-pyrazol-1-yl)quinoxaline

Cat. No.: B2628271
CAS No.: 1332624-63-1
M. Wt: 196.213
InChI Key: JBGYQWSEVWXOJU-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound that features both a pyrazole and a quinoxaline ring.

Future Directions

Quinoxalines have various biological activities and are widely used in chemistry, biomedicine, and the chemical industry . They have become a crucial component in drugs used to treat various health threats . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)quinoxaline typically involves the condensation of quinoxaline derivatives with pyrazole derivatives. One common method includes the reaction of 2-chloroquinoxaline with pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-3-yl)quinoxaline
  • 2-(1H-pyrazol-4-yl)quinoxaline
  • 2-(1H-pyrrol-1-yl)quinoxaline

Uniqueness

2-(1H-pyrazol-1-yl)quinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-pyrazol-1-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-5-10-9(4-1)12-8-11(14-10)15-7-3-6-13-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGYQWSEVWXOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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